[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Catalog No.
S1535053
CAS No.
192139-90-5
M.F
C₃₁H₃₅ClN₂O₂RuS
M. Wt
636.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylpheny...

CAS Number

192139-90-5

Product Name

[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

IUPAC Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Molecular Formula

C₃₁H₃₅ClN₂O₂RuS

Molecular Weight

636.2 g/mol

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1

InChI Key

AZFNGPAYDKGCRB-XCPIVNJJSA-M

SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Synonyms

[RuCl(TsDPEN)(η-6-cymene)]; [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium; , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+]

Description

RuCl(p-cymene)[(S,S)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium, which can be used for the asymmetric transfer hydrogenation of a variety of imines.

Catalysis

RuCl(p-cymene)(Ts-DPEN) has been investigated as a catalyst for various organic transformations, including:

  • Hydrogenation: This complex has been shown to be an effective catalyst for the hydrogenation of alkenes and imines.
  • Hydroformylation: RuCl(p-cymene)(Ts-DPEN) exhibits catalytic activity in hydroformylation reactions, which involve the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond.
  • Hydrosilylation: Studies suggest that this compound can catalyze the hydrosilylation of alkenes and alkynes, where a silicon-hydrogen bond (Si-H) is added across the carbon-carbon double or triple bond.

The catalytic activity of RuCl(p-cymene)(Ts-DPEN) is attributed to its ability to form well-defined and reactive intermediate species with substrates.

Asymmetric Synthesis

One of the most promising applications of RuCl(p-cymene)(Ts-DPEN) lies in its potential for asymmetric synthesis. Due to the presence of the chiral (1S,2S)-DPEN ligand, this complex can act as a catalyst in reactions that produce enantiomerically enriched products.

  • Hydrogenation: Enantioselective hydrogenation of alkenes and imines has been achieved using RuCl(p-cymene)(Ts-DPEN) as a catalyst.
  • Transfer hydrogenation: This complex has been employed in asymmetric transfer hydrogenation reactions, offering a more environmentally friendly alternative to traditional hydrogenation methods.

Noyori's catalyst is a coordination complex containing ruthenium as the central metal atom. The ruthenium is bound to several ligands, including a chiral ligand derived from (1S,2S)-1,2-diphenylethyldiamine (denoted as TsDPEN) []. This chiral ligand plays a crucial role in enabling the catalyst to perform asymmetric reactions. The complex also contains a chloride ion (Cl^-), a p-toluenesulfonyl group (Ts), and a mesitylene (1-methyl-4-propan-2-ylbenzene) molecule [].

The origin of this catalyst can be traced back to the pioneering work of Ryoji Noyori in the 1980s. He and his team developed this catalyst for asymmetric transfer hydrogenation reactions, leading to a Nobel Prize in Chemistry in 2001 [].


Molecular Structure Analysis

Noyori's catalyst possesses a unique octahedral structure around the ruthenium center []. The chiral TsDPEN ligand occupies two coordination sites, dictating the chirality of the catalyst and influencing the product outcome in asymmetric reactions. The chloride ion, p-toluenesulfonyl group, and mesitylene molecule occupy the remaining coordination sites. The specific arrangement of these ligands creates a well-defined pocket around the ruthenium atom, which plays a vital role in substrate binding and reaction selectivity.


Chemical Reactions Analysis

Noyori's catalyst primarily functions in asymmetric transfer hydrogenation reactions. In these reactions, a ketone or imine is converted to its corresponding chiral alcohol or amine using a hydrogen source, typically an isopropanol alcohol. The catalyst facilitates the transfer of hydrogen from the isopropanol to the ketone/imine in a stereoselective manner, meaning it preferentially produces one enantiomer of the product over the other [].

R-C=O + H-iPr -> R-CH(OH)-R' (major enantiomer) + iPr-CO-CH3 (acetone)

where R and R' are organic groups and iPr represents the isopropyl group.

Dates

Modify: 2023-08-15

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